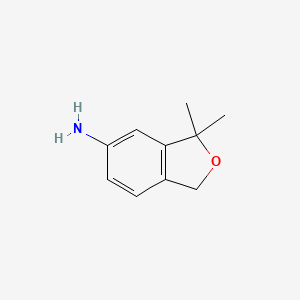![molecular formula C14H13FN2O5 B14006060 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid CAS No. 363-37-1](/img/structure/B14006060.png)
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid is a complex organic compound that features an indole nucleus, which is a significant heterocyclic system in natural products and drugs. The indole scaffold is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole product in good yields .
Industrial Production Methods
Industrial production of such compounds may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives, each with distinct biological activities .
Aplicaciones Científicas De Investigación
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, modulating their activity and leading to diverse biological effects . The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-fluoroindole: A fluorinated indole derivative with potential antiviral activity.
Uniqueness
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the acetamido and fluoro groups enhances its binding affinity to biological targets and its stability under various conditions .
Propiedades
Número CAS |
363-37-1 |
|---|---|
Fórmula molecular |
C14H13FN2O5 |
Peso molecular |
308.26 g/mol |
Nombre IUPAC |
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C14H13FN2O5/c1-7(18)17-14(12(19)20,13(21)22)5-8-6-16-11-3-2-9(15)4-10(8)11/h2-4,6,16H,5H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
DVEDTOQBOJHUHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



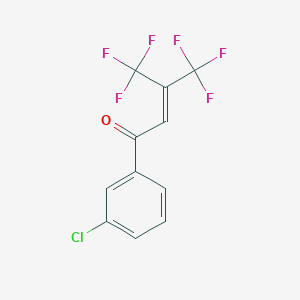
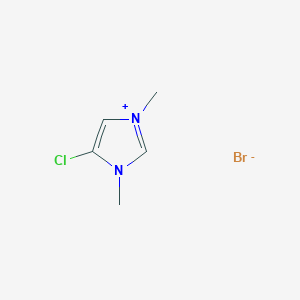
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
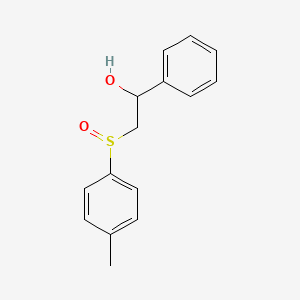
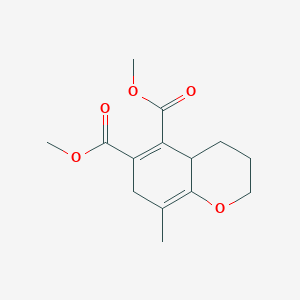
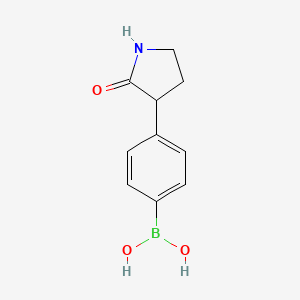

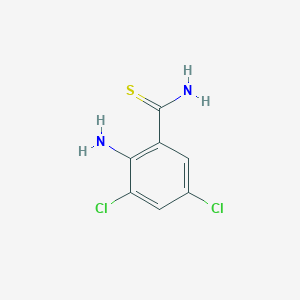
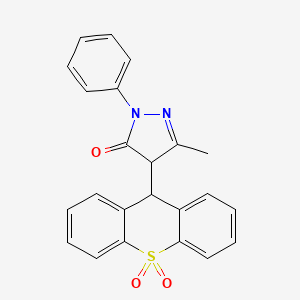
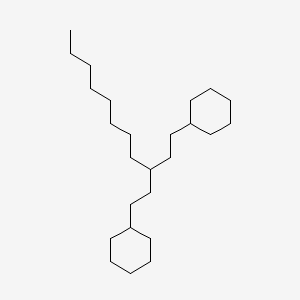
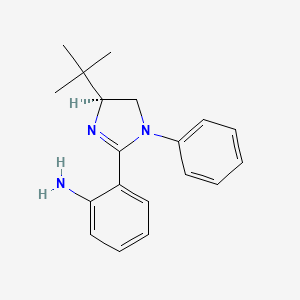
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
